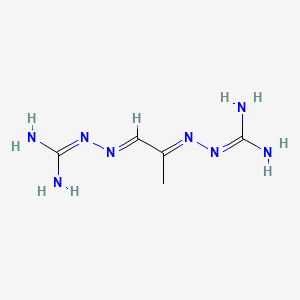
APcK110
概要
説明
準備方法
APcK110の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかの工程が含まれます。正確な合成経路と反応条件は、所有権があり、公開されていません。 この化合物は、c-Kit阻害剤としての効力と特異性を確保する一連の化学反応によって合成されることが知られています .
化学反応の分析
APcK110は、主にc-Kitおよび関連するシグナル伝達経路との相互作用に焦点を当てて、さまざまな化学反応を起こします。この化合物は、以下のように知られています。
リン酸化阻害: This compoundは、細胞の生存と増殖に不可欠なAKTおよびSTAT3のリン酸化を阻害します.
アポトーシス誘導: この化合物は、カスパーゼ-3とポリ(ADPリボース)ポリメラーゼの切断を活性化することにより、アポトーシスを誘導します.
科学研究の応用
This compoundには、特に化学、生物学、医学、および産業の分野におけるいくつかの科学研究の応用があります。
科学的研究の応用
APcK110 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
APcK110は、幹細胞因子に対するタンパク質チロシンキナーゼおよび受容体であるc-Kitの活性を阻害することにより、その効果を発揮します。 幹細胞因子がc-Kitに結合すると、PI3K/AKT、Ras/MAPキナーゼ、およびJAK/STATシステムを含む下流のシグナル伝達経路が活性化されます . This compoundは、AKTおよびSTAT3のリン酸化を阻害し、その結果、細胞の生存と増殖が抑制されます . さらに、この化合物は、カスパーゼ-3とポリ(ADPリボース)ポリメラーゼの切断を活性化することにより、アポトーシスを誘導します .
類似化合物との比較
APcK110は、c-Kit阻害剤でもあるイマチニブやダサチニブなどの他の類似化合物と比較されます。 this compoundは、これらの臨床的に使用されている阻害剤と比較して、急性骨髄性白血病細胞の増殖を阻害する効力が高いことが示されています . 類似の化合物には以下が含まれます。
イマチニブ: 慢性骨髄性白血病および消化管間質腫瘍の治療に使用されるチロシンキナーゼ阻害剤.
ダサチニブ: 慢性骨髄性白血病および急性リンパ性白血病の治療に使用される別のチロシンキナーゼ阻害剤.
シタラビン: 急性骨髄性白血病の治療に使用される化学療法薬.
This compoundは、c-Kit変異を標的とする際のより高い効力と特異性により際立っており、癌治療におけるさらなる開発のための有望な候補となっています .
特性
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGZGMEPKFVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of APcK110?
A1: this compound functions as a potent inhibitor of the Kit tyrosine kinase, a receptor for stem cell factor (SCF) playing a critical role in hematopoiesis [, ]. [] [] By binding to Kit, this compound blocks its activation and downstream signaling cascades, including the phosphorylation of STAT3, STAT5, and Akt []. This inhibition leads to reduced proliferation and increased apoptosis in AML cells [, ].
Q2: How does this compound compare to other Kit inhibitors like imatinib and dasatinib in terms of efficacy against AML?
A2: In vitro studies have demonstrated that this compound exhibits superior potency in inhibiting the proliferation of AML cell lines compared to imatinib and dasatinib []. Notably, this compound demonstrated comparable efficacy to cytarabine, a standard chemotherapy agent used in AML treatment [].
Q3: Has this compound demonstrated efficacy in in vivo models of AML?
A3: Yes, research utilizing a xenograft mouse model of AML revealed that this compound significantly prolonged survival compared to controls []. While treatment did not completely eradicate AML cells in the bone marrow, these findings suggest its potential as an anti-AML agent.
Q4: Does the efficacy of this compound depend on the presence of KIT mutations?
A4: While this compound potently inhibits Kit, its activity might not be solely reliant on KIT mutation status. Research indicates that its efficacy could be influenced by cytokine responsiveness, such as to SCF, and the level of Kit expression on AML cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




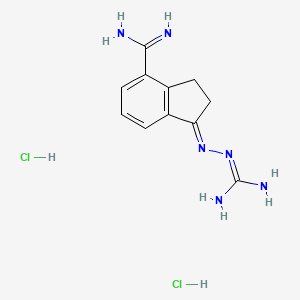


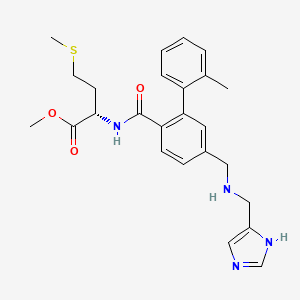
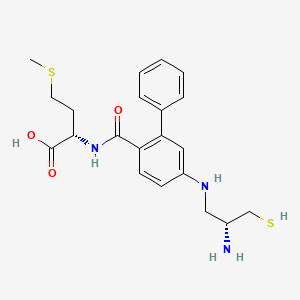
![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)
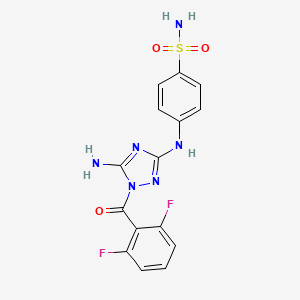

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)

